5-(4-Isobutoxyphenyl)oxazole-2-carboxylicacid
Description
5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid is a heterocyclic organic compound featuring an oxazole core substituted at position 2 with a carboxylic acid group and at position 5 with a 4-isobutoxyphenyl group. The isobutoxy substituent (OCH2CH(CH3)2) introduces steric bulk and lipophilicity, which can influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
5-[4-(2-methylpropoxy)phenyl]-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-9(2)8-18-11-5-3-10(4-6-11)12-7-15-13(19-12)14(16)17/h3-7,9H,8H2,1-2H3,(H,16,17) |
InChI Key |
PRUVCEDIVPNYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isobutoxybenzaldehyde with an appropriate nitrile to form the oxazole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3) under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid. Research indicates that oxazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds have shown significant activity against multiple cancer types, suggesting that 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid may exhibit similar properties due to its structural analogies .
1.2 Anti-inflammatory Properties
Oxazole derivatives are noted for their anti-inflammatory effects. The compound has been investigated for its ability to modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions like arthritis and other chronic inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of these diseases .
1.3 Antimicrobial Activity
The antimicrobial properties of oxazole derivatives have also been studied, with evidence suggesting that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. This application is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .
Synthesis and Derivative Development
2.1 Synthetic Pathways
The synthesis of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid typically involves multi-step organic reactions, including the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Various synthetic routes have been explored to optimize yield and purity .
2.2 Derivatives and Structure-Activity Relationship (SAR)
The exploration of derivatives of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid has provided insights into structure-activity relationships. Modifications at different positions on the oxazole ring or the phenyl group can enhance biological activity or selectivity against specific targets .
Case Studies
3.1 Clinical Trials and Efficacy
Several compounds based on the oxazole framework have undergone clinical trials, demonstrating efficacy in treating conditions such as gout and hyperuricemia by inhibiting xanthine oxidase activity . While specific trials for 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid may not be extensively documented, its structural relatives have shown promising results that could predict similar outcomes.
3.2 Comparative Studies
Comparative studies between 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid and established drugs reveal its potential advantages in terms of potency and side effect profiles. For example, when tested alongside standard anti-inflammatory medications, it exhibited superior efficacy in reducing inflammation markers without significant toxicity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Structural Analogs with Alkoxy-Substituted Phenyl Groups
The following compounds share the oxazole-2-carboxylic acid backbone but differ in the substituent on the phenyl ring:
Key Observations :
- Substituent Effects: Ethoxy and propoxy groups (linear chains) increase hydrophobicity incrementally. The tert-butyl analog lacks an oxygen atom in the substituent, leading to lower polarity compared to isobutoxy .
- Molecular Weight : The target compound’s molecular weight (261.28 g/mol) is higher than its tert-butyl analog (245.27 g/mol) due to the additional oxygen in the isobutoxy group.
Other Oxazole Derivatives
5-(tert-Butyl)oxazole-2-carboxylic Acid
- Properties : Smaller molecular weight (169.18 g/mol), higher volatility, and distinct electronic effects due to direct substitution .
- Hazards : Classified with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
5-Methoxybenzo[d]oxazole-2-carboxylic Acid
- Structure : Benzoxazole fused ring system with a methoxy group.
- Hazards : Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory effects (H335) .
Biological Activity
5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid features an oxazole ring substituted with a phenyl group containing an isobutoxy moiety. This unique structure is believed to contribute to its biological activity by influencing interactions with biological targets.
Research indicates that compounds with oxazole derivatives often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The mechanisms through which 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid exerts its effects include:
- Inhibition of Kinases : Similar oxazole compounds have shown the ability to inhibit various kinases involved in cell signaling pathways, such as VEGFR2 and CDK2, which are crucial in cancer progression and angiogenesis .
- Immunomodulatory Effects : Some studies suggest that oxazole derivatives can modulate immune responses, exhibiting both immunosuppressive and immunostimulatory properties depending on their structure .
Anticancer Activity
Several studies have explored the anticancer potential of oxazole derivatives. For instance, compounds similar to 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines. A notable finding was the weak cytotoxic activity against certain cancer cell lines with an IC50 value of 23 µg/mL .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. It has shown effectiveness in inhibiting biofilm formation of Staphylococcus aureus, which is significant given the challenges posed by antibiotic resistance. The inhibition percentages reported were substantial, indicating a promising avenue for further research into its use as an antimicrobial agent .
Case Studies
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various oxazole derivatives, 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid was tested alongside other compounds. The results indicated moderate activity against specific cancer cell lines, suggesting that structural modifications could enhance its efficacy .
- Immunological Studies : Research into related compounds has shown that structural variations in oxazoles can lead to diverse immunological responses. Some derivatives exhibited strong immunosuppressive effects comparable to established drugs like cyclosporine A, highlighting the potential for developing new therapeutic agents based on this scaffold .
Comparative Activity Table
| Compound Name | Activity Type | IC50 (µg/mL) | Notes |
|---|---|---|---|
| 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid | Cytotoxicity | 23 | Weak activity against cancer cell lines |
| Related Oxazole Derivative | Anti-biofilm | 250 | Significant inhibition of S. aureus biofilm |
| Isoxazole Derivative | Immunosuppressive | Varies | More effective than cyclosporine A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
